molecular formula C18H17N2O+ B1197481 Elliptinium CAS No. 58337-34-1

Elliptinium

Cat. No. B1197481
CAS RN: 58337-34-1
M. Wt: 277.3 g/mol
InChI Key: YZQRAQOSAPWELU-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elliptinium is an antineoplastic agent used in the treatment of metastatic breast cancer under the name Celiptium . It is known to intercalate into DNA and inhibit topoisomerase II . It is highly cytotoxic to L1 210 cells and covalently binds to nucleic acids from L1210 cells .


Synthesis Analysis

While specific details on the synthesis of Elliptinium were not found in the search results, it is known that Elliptinium is a naturally occurring plant alkaloid . It has been developed into the anticancer natural medicine Celiptium .


Molecular Structure Analysis

Elliptinium acetate has a molecular formula of C20H20N2O3 . Its molecular weight is 336.38 .


Chemical Reactions Analysis

Elliptinium is known to intercalate into DNA and inhibit topoisomerase II . It can be oxidized, yielding a reactive electrophilic form, which is able to bind covalently to a nucleophilic biological molecule .

Scientific Research Applications

  • Antineoplastic Agent : Elliptinium acetate (Celiptium) has been utilized as an antineoplastic agent, particularly in the treatment of metastatic breast cancer. Its mechanism involves intercalating into DNA, and it has shown a covalent binding to nucleic acids of L1210 cells in culture. This binding is not repaired over a period of 40 hours, indicating a persistent effect on DNA (Dugué, Auclair, & Meunier, 1986).

  • DNA Modification via Redox Process : Elliptinium acetate can modify DNA models through a redox process involving iron salts. In the presence of iron (III) salts, EDTA, and H2O2, 9-OH-NME degrades deoxyguanosine, leading to the formation of hydroxyl radicals (Dugué & Meunier, 1985).

  • Clinical Activity in Breast Cancer : Elliptinium acetate has demonstrated clinical activity as salvage treatment in breast cancer, with a noted objective response rate and moderate to severe xerostomia as a side effect. No significant haematological toxicity was observed (Rouëssé et al., 1993).

  • Mechanism of Action : The mechanism of action of Elliptinium, including its intercalation into DNA, was studied in a Phase I clinical trial. The drug showed potential efficacy against various cancers, including Hodgkin's disease, non-Hodgkin's lymphoma, breast cancer, and nasopharyngeal carcinoma, with emesis, xerostomia, and azotemia as dose-limiting side effects (Einzig et al., 1985).

  • Topoisomerase II Inhibitor : As a topoisomerase II inhibitor, Elliptinium induces DNA breakages, thereby inhibiting DNA replication and RNA and protein synthesis. This property contributes to its anti-cancer capabilities (Definitions, 2020).

  • Metabolic Studies : The drug's metabolic behavior was studied using a deuterium-labelled version, revealing its presence in urine and bile, and its interactions with biological molecules like N-acetylcysteine and glutathione (Gouyette, 1988).

  • Immune Reactivity Effects : In mice, Elliptinium exhibited a comparatively low immunodepressive potential at chemotherapeutically effective dosages. It showed significant immune depression only at doses higher than those displaying chemotherapeutic activity (Gallotta, Sironi, Spreafico, & Vecchi, 1986).

  • Human Antibody Response : The drug can induce antibodies that may result in clinical hemolysis. The study characterized the elliptinium haptenic determinant and its interaction with antibodies (Alberici et al., 1986).

  • Cardiovascular Effects : The cardiovascular effects of Elliptinium were studied, indicating vasodilation and tachycardia primarily due to histamine release (Eschalier, Lavarenne, Burtin, & Tounissou, 1986).

  • In Vitro Antitumor Effects : Elliptinium showed in vitro antitumor effects against various cancers, including breast cancer, renal cell carcinoma, and lung cancers. Its activity was compared with adriamycin, suggesting potential for phase II clinical trials in patients with these cancers (Arteaga, Kisner, Goodman, & Von Hoff, 1987).

  • Oxidative Adduct Formation : Elliptinium's oxidative form binds covalently to various ribonucleos(t)ides, primarily targeting the ribose sugar moiety. This binding leads to the formation of less cytotoxic spiro derivatives, but thio-elliptinium adducts maintain high cytotoxicity (Pratviel et al., 1986).

  • Conjugates with Monoclonal Antibodies : Conjugates of Elliptinium acetate with mouse monoclonal anti-α-fetoprotein antibodies or Fab fragments were studied for in vitro cytotoxic effects upon human hepatoma cell lines. The specific immunoconjugates showed marked effects in cytotoxicity tests (Alberici et al., 1988).

  • Pharmacokinetics in Cancer Patients : The pharmacokinetics of elliptinium were studied in cancer patients, revealing low urinary elimination and a large interindividual variation in elimination half-life. The study highlighted the compound's pharmacokinetic profile, important for optimizing its use in cancer treatment (Gouyette et al., 1982).

Safety And Hazards

Elliptinium can induce antibodies that may result in clinical hemolysis . The main side effects observed in the clinical use of Elliptinium include gastrointestinal toxicity (nausea, vomiting, and diarrhea in up to 100% of patients), renal toxicity (10%), xerostomia (40% to 60%), and muscular cramps (20%) .

Future Directions

While specific future directions for Elliptinium were not found in the search results, it is known that natural products like Elliptinium are an important source of new drugs for the treatment of various diseases . Identifying the protein targets of natural products is an effective strategy for understanding their mechanism of action and side effects .

properties

IUPAC Name

2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18/h4-9,21H,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQRAQOSAPWELU-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N2O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58337-35-2 (acetate), 58447-24-8 (iodide)
Record name 2-Methyl-9-hydroxyellipticinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20866685
Record name 9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elliptinium

CAS RN

58337-34-1
Record name 9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58337-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-9-hydroxyellipticinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELLIPTINIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F1959S062
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elliptinium
Reactant of Route 2
Elliptinium
Reactant of Route 3
Elliptinium
Reactant of Route 4
Elliptinium
Reactant of Route 5
Elliptinium
Reactant of Route 6
Elliptinium

Citations

For This Compound
950
Citations
A Gouyette - Biomedical & environmental mass spectrometry, 1988 - Wiley Online Library
… H 3 ) methylellipticinium acetate (elliptinium) was synthesized with … A mixture of elliptinium and its deuterated analogue was … /MS, the glutathionyl‐elliptinium was found in addition to the …
Number of citations: 173 onlinelibrary.wiley.com
J Rouesse, M Spielmann, F Turpin… - European Journal of …, 1993 - Elsevier
… anti-elliptinium IgM antibodies. We have studied 83 patients previously treated for metastatic breast cancer using elliptinium … , while no anti-elliptinium antibodies or haemolytic reactions …
Number of citations: 75 www.sciencedirect.com
JG Rouesse, T Le Chevalier, P Caille… - Cancer treatment …, 1985 - europepmc.org
A group of 74 patients with advanced breast cancer received elliptinium as second-or third-line treatment (100 mg/m2/week). The objective response rate was 19%(30% in soft tissue …
Number of citations: 75 europepmc.org
M Samadi-Baboli, G Favre, P Canal, G Soula - British journal of cancer, 1993 - nature.com
Significant low density lipoprotein (LDL) uptake by tumour cells led to the use of LDL as a discriminatory vehicle for the delivery of cytotoxic drugs. In the current study, the lipophilic …
Number of citations: 55 www.nature.com
CL Arteaga, DL Kisner, A Goodman… - European Journal of …, 1987 - Elsevier
… Elliptinium had a higher in vitro activity than adriamycin against … elliptinium in a human tumor cloning System against a variety of primary human malignancies. In this System, elliptinium …
Number of citations: 35 www.sciencedirect.com
AU Buzdar, GN Hortobagyi, LT Esparza, FA Holmes… - Oncology, 1990 - karger.com
… There is evidence of oxidation of elliptinium to an imine-… Elliptinium has significant activity in a variety of mu rine … of the patients showed objective response with elliptinium acetate [2-5], …
Number of citations: 25 karger.com
P Caille, JM Mondesir, JP Droz, P Kerbrat… - Cancer treatment …, 1985 - europepmc.org
Forty patients with advanced renal cell carcinoma were treated with elliptinium by a weekly infusion of 100 mg/m2. Of 38 evaluable patients, five had an objective response (13.2%). …
Number of citations: 40 europepmc.org
G Pratviel, J Bernadou, T Ha, G Meunier… - Journal of medicinal …, 1986 - ACS Publications
… -elliptinium adducts as metabolites.8"10 Previously, it was shown that elliptinium acetate … In the present paper, we report the synthesis and biological properties of various elliptinium …
Number of citations: 25 pubs.acs.org
B Dugue, C Auclair, B Meunier - Cancer research, 1986 - AACR
… (r b ) of covalently bound elliptinium versus bases of nucleic acids extracted from cells. After an 8-h incubation of L1210 cells with 0.1 µm elliptinium (the dose corresponding to the 50% …
Number of citations: 23 aacrjournals.org
O Mauffret, B Rene, O Convert… - Biopolymers …, 1991 - Wiley Online Library
The binding of the antitumoral ellipticine derivative 2‐methyl‐9‐hydroxyellipticinium acetate (elliptinium; NMHE) to DNA was analyzed by the combined use of DNase I foot‐printing and …
Number of citations: 22 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.